5-Hydroxy Rosiglitazone-d4
Overview
Description
5-Hydroxy Rosiglitazone-d4 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine ring, a pyridine moiety, and deuterium atoms. The presence of deuterium atoms can influence the compound’s chemical properties, making it a subject of interest in research.
Mechanism of Action
Target of Action
5-Hydroxy Rosiglitazone-d4, a deuterium labeled derivative of Rosiglitazone , primarily targets the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . PPARγ is an intracellular receptor class that plays a crucial role in regulating lipid and glucose metabolism .
Mode of Action
this compound acts as a highly selective and potent agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . It improves target cell response to insulin without increasing pancreatic insulin secretion . The activation of PPARγ influences the production of a number of gene products involved in glucose and lipid metabolism .
Biochemical Pathways
The activation of PPARγ by this compound leads to an increase in insulin sensitivity and a decrease in blood glucose levels . This is achieved by influencing the production of proteins involved in glucose and lipid metabolism .
Pharmacokinetics
The plasma concentrations of Rosiglitazone, the parent compound of this compound, increase proportionally with dose over the therapeutic range . The absolute bioavailability of the drug is approximately 99% following an oral dose . Rosiglitazone is extensively metabolized via N-demethylation and hydroxylation predominantly via the cytochrome P450 (CYP) enzyme CYP2C8 .
Result of Action
The primary result of this compound action is the improvement of glycemic control in adults with type 2 diabetes mellitus . By acting as a potent agonist at PPARγ, it helps to lower blood glucose by improving the insulin sensitivity of the liver and peripheral tissues .
Preparation Methods
The synthesis of 5-Hydroxy Rosiglitazone-d4 involves several steps. One common synthetic route includes the following steps:
Formation of the thiazolidine ring: This can be achieved through the reaction of a suitable amine with a thioester or a thiolactone under acidic or basic conditions.
Introduction of the pyridine moiety: This step involves the coupling of the thiazolidine intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Incorporation of deuterium atoms: Deuterium atoms can be introduced through the use of deuterated reagents or solvents during the synthesis.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
5-Hydroxy Rosiglitazone-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine moiety can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar compounds to 5-Hydroxy Rosiglitazone-d4 include other thiazolidine derivatives and pyridine-containing compounds. Some examples are:
Thiazolidinediones: These compounds are known for their antidiabetic properties and include drugs like pioglitazone and rosiglitazone.
Pyridine derivatives: Compounds like nicotinamide and pyridoxine (vitamin B6) are well-known for their biological activities.
The uniqueness of this compound lies in its combination of these two moieties and the presence of deuterium atoms, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
5-[[4-[1,1,2,2-tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)/i8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQGGZNSVNKGDU-LZMSFWOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=NC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857836 | |
Record name | 5-{[4-({2-[(5-Hydroxypyridin-2-yl)(methyl)amino](~2~H_4_)ethyl}oxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-46-8 | |
Record name | 5-{[4-({2-[(5-Hydroxypyridin-2-yl)(methyl)amino](~2~H_4_)ethyl}oxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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